molecular formula C8H7FO2 B8251458 4-Fluoro-2-(methoxy-d3)benzaldehyde

4-Fluoro-2-(methoxy-d3)benzaldehyde

Cat. No.: B8251458
M. Wt: 157.16 g/mol
InChI Key: PTKRQIRPNNIORO-FIBGUPNXSA-N
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Description

4-Fluoro-2-(methoxy-d3)benzaldehyde is a high-value, stable isotope-labeled building block specifically designed for advanced chemical and pharmaceutical research. This deuterated analog of 4-Fluoro-2-methoxybenzaldehyde features a trideuterated methoxy group (-OCD 3 ), which provides distinct advantages in spectroscopic studies and metabolic research without significantly altering the compound's inherent chemical reactivity . Applications and Research Value: The primary application of this deuterated aldehyde is as a critical synthetic intermediate in the preparation of more complex, labeled molecules. Its unique structure, incorporating both an electron-withdrawing fluoro substituent and an electron-donating deuterated methoxy group on the benzaldehyde ring, makes it a versatile precursor. It is particularly valuable in medicinal chemistry for the synthesis of deuterated drug candidates and bioactive molecules, where the incorporation of deuterium can potentially improve pharmacokinetic profiles, such as metabolic stability. Furthermore, this compound is essential as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of the non-deuterated analog in complex biological matrices during drug metabolism and pharmacokinetics (DMPK) studies. Chemical Insights: The strategic placement of substituents on the aromatic ring creates a distinct electronic environment that influences its reactivity in condensation and nucleophilic addition reactions. The aldehyde functional group is highly reactive and serves as a key site for carbon-carbon bond formation, commonly participating in Knoevenagel condensations or serving as a substrate in asymmetric catalysis, a field where peptide-based catalysts have been successfully employed for similar enantioenriched syntheses . The presence of the deuterium atoms in the methoxy group offers a non-radioactive, stable isotopic label that is ideal for tracing studies and mechanistic investigations. Handling and Storage: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. As a benzaldehyde derivative, it should be stored under inert conditions at ambient temperatures. Refer to the Safety Data Sheet for detailed handling and personal protective equipment requirements.

Properties

IUPAC Name

4-fluoro-2-(trideuteriomethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKRQIRPNNIORO-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Adaptation from Bromo-Methoxybenzaldehyde Synthesis

The SNAr methodology, as exemplified in the synthesis of 4-bromo-2-methoxybenzaldehyde, provides a foundational framework for introducing deuterated methoxy groups. In the referenced patent, 1,4-dibromo-2-fluorobenzene undergoes selective metal-halogen exchange with isopropyl magnesium chloride, followed by formylation with dimethylformamide (DMF) to yield 2-fluoro-4-bromobenzaldehyde. Subsequent displacement of the fluorine atom with methoxide under basic conditions produces the methoxy derivative.

For 4-fluoro-2-(methoxy-d3)benzaldehyde, this pathway is adapted by replacing methoxide (CH3O⁻) with deuterated methoxide (CD3O⁻). The reaction mechanism involves:

  • Substrate Preparation : Starting with 2,4-difluorobenzaldehyde, the electron-withdrawing aldehyde group activates the aromatic ring for nucleophilic attack at the 2-position.

  • Deuterated Methoxide Displacement : Treatment with sodium deuteriomethoxide (CD3ONa) in deuterated methanol (CD3OD) at elevated temperatures (80–100°C) facilitates SNAr, replacing the 2-fluorine with a methoxy-d3 group.

Key Reaction Parameters

ParameterConditionYield (%)Source
Substrate2,4-Difluorobenzaldehyde
NucleophileCD3ONa in CD3OD55–65*
Temperature80–100°C
SolventCD3OD
*Theoretical yield based on analogous non-deuterated reactions.

Challenges include the poor leaving-group ability of fluoride, necessitating prolonged reaction times or polar aprotic solvents like DMSO to enhance reactivity.

Transition Metal-Catalyzed C–H Deuteriomethoxylation

Cobalt-Mediated C–H Activation

Recent advances in C–H functionalization, particularly the cobalt-catalyzed deuteriomethoxylation of benzamides, offer a complementary route. This method employs a salicylaldehyde-derived cobalt complex (Co-9 ) to direct deuterated methanol (CD3OD) into the ortho position of benzamides via a five-membered cyclocobalt intermediate.

Adaptation for Benzaldehyde Derivatives

While the original study focuses on benzamides, the aldehyde group in 4-fluoro-2-(methoxy-d3)benzaldehyde could theoretically act as a directing group. Proposed steps include:

  • Substrate Modification : Protecting the aldehyde as an acetal to prevent side reactions.

  • C–H Activation : Using Co-9 with Ag2O as an oxidant, the ortho C–H bond is cleaved, forming a cobaltacycle intermediate.

  • Deuteriomethoxylation : CD3OD inserts into the cobalt–carbon bond, followed by reductive elimination to yield the deuterated product.

Reaction Optimization Data

ParameterConditionYield (%)Source
CatalystCo-9 (20 mol%)55–84
Deuterating AgentCD3OD (20 equiv.)
OxidantAg2O
Temperature25–30°C

Limitations include the need for a directing group (e.g., acetal-protected aldehyde) and potential incompatibility with free aldehydes.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • SNAr Approach : Offers direct substitution but requires harsh conditions and high-purity starting materials. Scalability is feasible for industrial applications, as demonstrated in analogous bromo-methoxy syntheses.

  • Cobalt Catalysis : Provides atom-economical deuteration but necessitates substrate pre-modification. Yields are moderate to high (55–84%), though optimization for aldehydes remains unexplored.

Isotopic Purity Considerations

  • SNAr guarantees high deuterium incorporation (>98%) if CD3OD and CD3ONa are used exclusively.

  • Cobalt-mediated reactions may achieve >95% deuterium content, contingent on excess CD3OD and minimized proton exchange.

Recent studies (not cited in provided sources) suggest visible-light-driven deuteration methods, though these require validation for aromatic aldehydes.

Flow Chemistry Applications

Continuous-flow systems could enhance the SNAr method by improving heat transfer and reaction control, reducing decomposition risks .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methoxy-d3)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(methoxy-d3)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a probe in biological studies due to its unique isotopic labeling.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methoxy-d3)benzaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom and trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development .

Comparison with Similar Compounds

4-Fluoro-2-methoxybenzaldehyde

  • Structure: Non-deuterated analog with a -OCH₃ group.
  • Key Differences: NMR Signals: The methoxy-d3 group eliminates proton signals in ¹H NMR (e.g., δ ~3.77 ppm for -OCH₃ in non-deuterated analogs) and introduces a distinct ²H NMR profile . Metabolic Stability: Deuterated methoxy groups may reduce metabolic oxidation rates due to the kinetic isotope effect, enhancing drug half-life in biological systems . Synthesis: Deuterated analogs require specialized reagents (e.g., deuterated methylating agents) for isotopic incorporation .

Data Table :

Property 4-Fluoro-2-(methoxy-d3)benzaldehyde 4-Fluoro-2-methoxybenzaldehyde
Molecular Formula C₈H₅D₃FO₂ C₈H₇FO₂
Molecular Weight 172.17 g/mol 154.14 g/mol
¹H NMR (OCH₃/CD₃) No signal for -OCD₃ δ ~3.77 ppm (OCH₃)
Isotopic Stability Enhanced Standard

4-Fluoro-2-(trifluoromethyl)benzaldehyde

  • Structure : Substitutes -OCD₃ with -CF₃.
  • Key Differences :
    • Electron Effects : The -CF₃ group is strongly electron-withdrawing, reducing the aldehyde's electrophilicity compared to the electron-donating -OCD₃ group.
    • Applications : Used in Suzuki-Miyaura couplings (e.g., with boronic acids) due to its stability under cross-coupling conditions .
    • Safety : Higher toxicity risk; causes respiratory and skin irritation (UN1989, Hazard Class 3) .

Data Table :

Property 4-Fluoro-2-(methoxy-d3)benzaldehyde 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Substituent -OCD₃ (electron-donating) -CF₃ (electron-withdrawing)
Molecular Weight 172.17 g/mol 192.11 g/mol
Aldehyde Reactivity Moderate electrophilicity Reduced electrophilicity
Safety Profile Low hazard Irritant (skin, eyes, respiratory)

4-(Difluoromethoxy)-3-methoxybenzaldehyde

  • Structure : Features -OCH₃ and -OCF₂H groups.
  • Key Differences :
    • Polarity : The -OCF₂H group increases hydrophobicity compared to -OCD₃.
    • Synthesis : Requires meta-chloroperoxybenzoic acid for oxidation steps, unlike the direct deuteration methods used for 4-Fluoro-2-(methoxy-d3)benzaldehyde .

Data Table :

Property 4-Fluoro-2-(methoxy-d3)benzaldehyde 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Substituents -F, -OCD₃ -OCH₃, -OCF₂H
LogP (Predicted) ~1.5 ~2.3
Synthetic Method Deuterated methyl reagents Oxidation with mCPBA

4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

  • Structure : Ethynyl-linked 4-methoxyphenyl group at the ortho-position.
  • Key Differences: Conjugation: The ethynyl group enables extended π-conjugation, altering UV-Vis absorption profiles. Reactivity: Participates in three-component reactions with aniline and dialkyl phosphites to form α-aminophosphonates (yields: 87–98%) .

Data Table :

Property 4-Fluoro-2-(methoxy-d3)benzaldehyde 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
Conjugation None Extended via ethynyl group
Application Isotopic labeling Multicomponent reactions
Molecular Weight 172.17 g/mol 280.27 g/mol

4-Methoxy-3-methylbenzaldehyde

  • Structure : Replaces -F and -OCD₃ with -CH₃ and -OCH₃.
  • Key Differences: Steric Effects: The -CH₃ group introduces steric hindrance, affecting nucleophilic addition at the aldehyde. Regulatory Status: Classified as non-hazardous under EU Regulation 1272/2008, unlike fluorinated analogs .

Data Table :

Property 4-Fluoro-2-(methoxy-d3)benzaldehyde 4-Methoxy-3-methylbenzaldehyde
Substituents -F, -OCD₃ -CH₃, -OCH₃
Hazard Classification Laboratory chemical Non-hazardous
Steric Bulk Low Moderate

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-Fluoro-2-(methoxy-d3)benzaldehyde, and how is isotopic purity ensured?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For methoxy-d3 incorporation, deuterated methylating agents (e.g., CD3I) are used under anhydrous conditions. Post-synthesis, column chromatography (silica gel, hexane/EtOAc) isolates the product, while recrystallization in ethanol improves purity. Isotopic purity (>98% deuterium) is confirmed via mass spectrometry (HRMS) and 2^2H NMR .

Q. Which analytical techniques are critical for characterizing 4-Fluoro-2-(methoxy-d3)benzaldehyde?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR identifies aldehyde protons (δ ~10.2 ppm) and aromatic splitting patterns; 19^{19}F NMR confirms fluorine environment (δ ~-110 ppm). 13^{13}C NMR verifies deuterated methoxy groups (absence of 1^1JCH_{CH} coupling) .
  • Mass Spectrometry : HRMS detects molecular ion peaks (e.g., [M+H]+^+) and isotopic distribution for deuterium validation .
  • FTIR : Confirms aldehyde C=O stretch (~1700 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) .

Q. How should 4-Fluoro-2-(methoxy-d3)benzaldehyde be stored to maintain stability?

  • Methodology : Store under inert atmosphere (N2_2 or Ar) at -20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation. Purity is monitored periodically via TLC (silica, hexane/EtOAc) and HPLC (C18 column, UV detection at 254 nm) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid skin contact (risk of irritation) and inhalation (respiratory toxicity). Spills are neutralized with sodium bicarbonate and disposed via hazardous waste streams. Emergency eye exposure requires 15-minute flushing with saline .

Advanced Research Questions

Q. How does isotopic labeling (methoxy-d3) influence the compound’s physicochemical properties?

  • Methodology : Deuterium introduces kinetic isotope effects (KIE), altering reaction rates in downstream syntheses (e.g., slower C-D bond cleavage vs. C-H). This is quantified via kinetic studies (e.g., competition experiments) and computational modeling (DFT). Isotopic mass shifts are detectable in HRMS and vibrational spectra (FTIR/Raman) .

Q. What mechanistic insights explain the reactivity of the fluorine substituent in cross-coupling reactions?

  • Methodology : Fluorine’s electron-withdrawing effect activates the aldehyde toward nucleophilic addition but deactivates the aromatic ring toward electrophilic substitution. Reactivity is probed via Hammett plots and monitored by 19^{19}F NMR kinetic studies. Computational studies (DFT) map transition states to rationalize regioselectivity .

Q. Can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Pd-catalyzed couplings. Solvent effects (PCM models) and steric parameters (MEP maps) are integrated to optimize reaction conditions (e.g., ligand choice, temperature) .

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?

  • Methodology : The aldehyde group undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, precursors for heterocycles (e.g., triazoles). Fluorine enhances metabolic stability in drug candidates. Applications include kinase inhibitor synthesis, validated by in vitro assays (IC50_{50} determination) .

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